8-(4-ethoxyphenyl)-N-(3-methoxypropyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide
CAS No.: 946311-57-5
Cat. No.: VC6600403
Molecular Formula: C18H23N5O4
Molecular Weight: 373.413
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 946311-57-5 |
|---|---|
| Molecular Formula | C18H23N5O4 |
| Molecular Weight | 373.413 |
| IUPAC Name | 8-(4-ethoxyphenyl)-N-(3-methoxypropyl)-4-oxo-6,7-dihydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide |
| Standard InChI | InChI=1S/C18H23N5O4/c1-3-27-14-7-5-13(6-8-14)22-10-11-23-17(25)15(20-21-18(22)23)16(24)19-9-4-12-26-2/h5-8H,3-4,9-12H2,1-2H3,(H,19,24) |
| Standard InChI Key | HCJNXJADZTXCNZ-UHFFFAOYSA-N |
| SMILES | CCOC1=CC=C(C=C1)N2CCN3C2=NN=C(C3=O)C(=O)NCCCOC |
Introduction
Chemical Identity and Structural Elucidation
Molecular Architecture and Nomenclature
The compound’s IUPAC name, 8-(4-ethoxyphenyl)-N-(3-methoxypropyl)-4-oxo-6,7-dihydroimidazo[2,1-c] triazine-3-carboxamide, reflects its intricate polycyclic framework. The core structure consists of a fused imidazo[2,1-c] triazine system, with a ketone group at position 4 and a carboxamide moiety at position 3. The 4-ethoxyphenyl substituent at position 8 and the 3-methoxypropyl group on the carboxamide nitrogen contribute to its stereoelectronic profile.
Key Physicochemical Properties
| Property | Value |
|---|---|
| CAS Registry Number | 946311-57-5 |
| Molecular Formula | C₁₈H₂₃N₅O₄ |
| Molecular Weight | 373.413 g/mol |
| SMILES Notation | CCOC1=CC=C(C=C1)N2CCN3C2=NN=C(C3=O)C(=O)NCCCOC |
| InChI Key | HCJNXJADZTXCNZ-UHFFFAOYSA-N |
| Solubility | Not publicly available |
The molecular weight of 373.413 g/mol and a polar surface area influenced by multiple oxygen and nitrogen atoms suggest moderate bioavailability challenges, typical of imidazotriazine derivatives. The absence of reported solubility data underscores the need for further physicochemical characterization.
Synthetic Methodologies
Multi-Step Organic Synthesis
The synthesis of 8-(4-ethoxyphenyl)-N-(3-methoxypropyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c] triazine-3-carboxamide involves sequential reactions to construct the imidazotriazine core and introduce substituents. A representative pathway includes:
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Core Formation: Cyclocondensation of thiourea derivatives with α-haloketones to generate the imidazo[2,1-c] triazine scaffold.
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Functionalization: Introduction of the 4-ethoxyphenyl group via Ullmann coupling or nucleophilic aromatic substitution under basic conditions.
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Carboxamide Installation: Reaction of the triazine carboxylic acid intermediate with 3-methoxypropylamine using carbodiimide-based coupling agents.
Comparative studies on related imidazotriazines highlight the critical role of catalysts such as palladium complexes for cross-coupling steps and temperature control (typically 60–100°C) to prevent side reactions . For example, the synthesis of imidazo[4,5-e]thiazino[2,3-c] triazines via KOH-mediated hydrolysis and skeletal rearrangement demonstrates analogous strategies for heterocyclic expansion .
Optimization Challenges
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Regioselectivity: Competing reaction pathways may yield isomeric byproducts, necessitating chromatographic purification.
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Yield Limitations: Multi-step sequences often result in cumulative yield reductions, with reported efficiencies below 40% for analogous compounds .
Biological Activities and Mechanistic Insights
Antimicrobial and Anti-Inflammatory Effects
Preliminary studies on similar triazine-carboxamides suggest broad-spectrum antimicrobial activity, particularly against Gram-positive bacteria (e.g., Staphylococcus aureus), via inhibition of dihydrofolate reductase. Anti-inflammatory effects, measured by TNF-α suppression in murine models, have been attributed to the modulation of NF-κB signaling pathways .
Comparative Analysis with Structural Analogs
This table underscores the pharmacological versatility of polycyclic carboxamides, with scaffold modifications dictating target specificity.
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